4-Bromo-2,6-diethylpyridine
Overview
Description
4-Bromo-2,6-diethylpyridine is a chemical compound with the CAS Number: 877133-54-5 . It has a molecular weight of 214.1 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-diethylpyridine is represented by the linear formula C9H12BrN . The InChI code for this compound is 1S/C9H12BrN/c1-3-8-5-7 (10)6-9 (4-2)11-8/h5-6H,3-4H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2,6-diethylpyridine are not available, pyridine derivatives are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands in various chemical transformations .Physical And Chemical Properties Analysis
4-Bromo-2,6-diethylpyridine is a liquid at room temperature . It has a boiling point of 243°C at 760 mmHg . The compound has a flash point of 100.8°C .Scientific Research Applications
4-Bromo-2,6-diethylpyridine is a chemical compound with the molecular formula C9H12BrN . It has a molecular weight of 214.1 . This compound is often used in scientific research, particularly in the field of chemical synthesis .
One potential application of 4-Bromo-2,6-diethylpyridine is in the synthesis of bipyridine derivatives . Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
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Synthesis of Novel Isoquinoline Derivatives
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Organic Synthesis
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Synthesis of Pyridine Derivatives
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Development of Catalysts
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The relevant papers for 4-Bromo-2,6-diethylpyridine were not explicitly mentioned in the available resources .
properties
IUPAC Name |
4-bromo-2,6-diethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIRPCMWTLMPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670487 | |
Record name | 4-Bromo-2,6-diethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-diethylpyridine | |
CAS RN |
877133-54-5 | |
Record name | 4-Bromo-2,6-diethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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